molecular formula C10H13BrN2 B12977739 (R)-3-Bromo-4-(pyrrolidin-2-yl)aniline

(R)-3-Bromo-4-(pyrrolidin-2-yl)aniline

Cat. No.: B12977739
M. Wt: 241.13 g/mol
InChI Key: HQTRDVRVYCJLDT-SNVBAGLBSA-N
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Description

®-3-Bromo-4-(pyrrolidin-2-yl)aniline is a compound that features a bromine atom attached to a benzene ring, which is further substituted with a pyrrolidine ring and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Bromo-4-(pyrrolidin-2-yl)aniline typically involves the following steps:

    Formation of Pyrrolidine Ring: This can be achieved through various methods, including cyclization reactions.

    Attachment of Aniline Group:

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

®-3-Bromo-4-(pyrrolidin-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-Bromo-4-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and aniline group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidin-2-one.

    Aniline Derivatives: Compounds with aniline groups, such as 4-bromoaniline.

Uniqueness: ®-3-Bromo-4-(pyrrolidin-2-yl)aniline is unique due to the combination of its bromine, pyrrolidine, and aniline groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

3-bromo-4-[(2R)-pyrrolidin-2-yl]aniline

InChI

InChI=1S/C10H13BrN2/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5,12H2/t10-/m1/s1

InChI Key

HQTRDVRVYCJLDT-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=C(C=C2)N)Br

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)N)Br

Origin of Product

United States

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